Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound with the molecular formula C14H19NO2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a complex organic compound. Tetrahydroquinoline derivatives are known to be a key structural motif in pharmaceutical agents .
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a wide range of applications and are a key structural motif in pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the tert-butyl and carboxylate groups.
Quinoline: An aromatic compound with a similar nitrogen-containing ring structure but fully unsaturated.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of the tert-butyl and carboxylate groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets .
Biological Activity
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (TBTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
TBTHQ belongs to the tetrahydroquinoline class of compounds, which are characterized by their bicyclic structure. The synthesis typically involves a multi-step process that includes cyclization and esterification reactions. The compound can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate.
1. Antimicrobial Properties
TBTHQ and its derivatives have been studied for their antimicrobial activities. Research indicates that certain tetrahydroquinoline derivatives exhibit potent activity against various bacterial strains. For instance, derivatives have shown effectiveness against ESKAPE pathogens, which are known for their resistance to antibiotics .
Table 1: Antimicrobial Activity of TBTHQ Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
TBTHQ | Staphylococcus aureus | 2.5 mg/mL |
TBTHQ-1 | Klebsiella pneumoniae | 1.0 mg/mL |
TBTHQ-2 | Pseudomonas aeruginosa | 0.5 mg/mL |
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of TBTHQ derivatives. In vitro assays demonstrated that specific analogs possess antiproliferative effects against various cancer cell lines, including prostate carcinoma (DU145), lung carcinoma (H460), and breast adenocarcinoma (MCF7). Notably, one derivative showed a significant reduction in cell viability at concentrations as low as 10 µM .
Table 2: Anticancer Activity of TBTHQ Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
TBTHQ-3 | DU145 | 15 |
TBTHQ-4 | H460 | 12 |
TBTHQ-5 | MCF7 | 18 |
The biological activity of TBTHQ is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : Some studies suggest that TBTHQ can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways associated with cancer proliferation and apoptosis .
Case Study 1: Antiviral Activity Against SARS-CoV-2
A recent study investigated the antiviral properties of a novel TBTHQ derivative against SARS-CoV-2. The compound was found to effectively suppress viral replication in Vero E6 cells, demonstrating higher efficacy than traditional antiviral agents like chloroquine . This highlights the potential for TBTHQ in developing treatments for viral infections.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of TBTHQ analogs in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress markers and improve neuronal survival rates in vitro . This suggests a promising avenue for further exploration in neuropharmacology.
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCQWEXUKWQYRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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